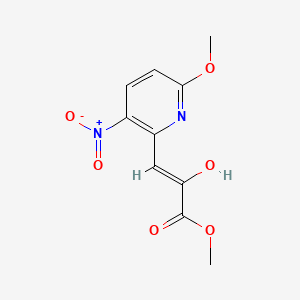

![molecular formula C18H20N2O2 B604699 1-(4-羟基苯基)丙-1-酮[1-(4-羟基苯基)丙叉基]腙 CAS No. 1321752-63-9](/img/structure/B604699.png)

1-(4-羟基苯基)丙-1-酮[1-(4-羟基苯基)丙叉基]腙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Hydroxyphenyl)propan-1-one, also known as Paroxypropione, is a manufactured, nonsteroidal estrogen which has been used medically as an antigonadotropin .

Molecular Structure Analysis

The molecular formula of 1-(4-Hydroxyphenyl)propan-1-one is C9H10O2 . It has a molecular weight of 150.174 . The exact mass is 150.068085 .Physical And Chemical Properties Analysis

1-(4-Hydroxyphenyl)propan-1-one has a density of 1.1±0.1 g/cm3 . Its boiling point is 152-154 °C26 mm Hg (lit.) and the melting point is 36-38 °C (lit.) . The compound is slightly soluble in water with a solubility of 0.34 g/l at 15 ºC .科学研究应用

合成与表征

腙及其配合物通过涉及腙配体的反应合成,展示了多种生物活性。这些化合物通过各种光谱方法表征,表明它们作为抗菌剂和其他生物应用的潜力。例如,El-Sherif 报告了腙配体及其金属配合物的合成,揭示了抗菌活性,特别是对革兰氏阳性菌,表明抗菌活性和细菌的细胞壁结构之间存在关系 (El-Sherif,2009)。

生物活性

研究深入探讨了腙衍生物及其金属配合物的抗菌和抗菌特性。Prithivirajan 等人合成了具有显着抗菌活性的查耳酮-腙衍生物,代表了一类新的抗菌剂和 DNA 促旋酶抑制剂 (Prithivirajan、Marimuthu 和 Jas,2019)。此外,Tharmaraj 等人合成了腙配体的金属配合物并对其进行了表征,注意到与游离配体相比,其抗菌活性增强,突出了金属-腙配合物在抗菌应用中的潜力 (Tharmaraj、Kodimunthiri、Sheela 和 Priya,2009)。

环境应用

Chhaya 和 Gupte 探索了漆酶在使用反胶束体系对环境污染物双酚 A 进行生物修复中的应用。这项研究展示了基于酶的系统降解疏水性酚类环境污染物的潜力,提供了对腙相关化合物环境应用的见解 (Chhaya 和 Gupte,2013)。

抗氧化和自由基清除活性

已合成二氟尼柳酰肼腙等化合物并评估了它们的抗分枝杆菌、抗菌、抗惊厥和抗自由基活性。这些研究揭示了腙衍生物作为具有显着生物活性的多功能剂的潜力,包括自由基清除特性 (Küçükgüzel、Mazi、Şahin、Oztürk 和 Stables,2003)。

光学和材料科学应用

Naseema 等人研究了腙的三阶非线性光学性质,表明它们在光学器件应用(如光学限幅器和开关)中的潜力。这突出了腙在开发具有特殊光学性质的材料中的重要性 (Naseema、Manjunatha、Sujith、Umesh、Kalluraya 和 Rao,2012)。

作用机制

Target of Action

It is noted that similar compounds have been used medically as antigonadotropins . Antigonadotropins are substances that suppress the activity of the gonadotropins, hormones that stimulate the gonads (testes and ovaries) in the body.

Mode of Action

Based on its classification as a nonsteroidal estrogen , it can be inferred that it may interact with estrogen receptors in the body, leading to a variety of physiological effects.

Biochemical Pathways

As a nonsteroidal estrogen , it may be involved in the regulation of the menstrual cycle and reproduction, as well as the development and maintenance of secondary sexual characteristics.

Pharmacokinetics

Its water solubility is reported to be 034 g/l at 15 ºC , which may influence its absorption and distribution in the body.

Result of Action

As a nonsteroidal estrogen , it may have effects similar to those of natural estrogens, including the regulation of the menstrual cycle and reproduction, and the development and maintenance of secondary sexual characteristics.

属性

IUPAC Name |

4-[(E)-C-ethyl-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]carbonimidoyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-3-17(13-5-9-15(21)10-6-13)19-20-18(4-2)14-7-11-16(22)12-8-14/h5-12,21-22H,3-4H2,1-2H3/b19-17+,20-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXNALRUDYMXNR-XPWSMXQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NN=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\N=C(\C1=CC=C(C=C1)O)/CC)/C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3Z)-3-[(2-cyclohexylidenehydrazinyl)methylidene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B604617.png)

![N-(4-chloro-2-nitrophenyl)-3-hydroxy-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B604623.png)

![4-Anilino-5-[2-(4-hydroxy-3-methoxybenzylidene)carbohydrazonoyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B604624.png)

![3-[(4-Hydroxyanilino)methylene]-2,4-pyrrolidinedione](/img/structure/B604626.png)

![ethyl 2-(acetylamino)-5-[(1E)-N-hydroxyethanimidoyl]-4-phenylthiophene-3-carboxylate](/img/structure/B604627.png)

![Ethyl 2-(acetylamino)-7-{[(3,4,5-trimethoxybenzoyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B604628.png)

![2,4,6-trichlorobenzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone](/img/structure/B604629.png)

![4-[(Z)-(5-bromoindol-3-ylidene)methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B604632.png)

![2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B604635.png)

![Ethyl 2-(acetylamino)-7-{[(1-adamantylcarbonyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B604637.png)

![N-(3-chloro-2-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide](/img/structure/B604639.png)